N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the bromine atom, the addition of the dimethoxymethyl group, and the attachment of the pivalamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the bromine atom, the dimethoxymethyl group, and the pivalamide group . The exact structure would depend on the specific locations of these groups on the molecule.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atom could be involved in substitution reactions, the pyridine ring could participate in electrophilic substitution reactions, and the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the polar amide group, the aromatic pyridine ring, and the bromine atom .Scientific Research Applications
Synthesis of Polyheterocyclic Compounds
The synthesis of new polyheterocyclic compounds derived from related precursors demonstrates the utility of such chemicals in constructing complex molecular architectures. These compounds have shown potential in various fields, including the development of new pharmaceuticals and materials with unique properties (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).
Lithiation and Functionalization
The control of the site of lithiation in pyridine derivatives highlights the significance of precise chemical modifications in creating substances with specific characteristics. This process is crucial for synthesizing various organic compounds with potential applications in drug development and materials science (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Hydrolysis Techniques
Pivalamide hydrolysis methodologies reveal the importance of specific chemical reactions in modifying compounds for further research and application development. These techniques are vital for creating a variety of derivatives with potential uses in chemical synthesis and pharmaceutical research (Bavetsias, Henderson, & McDonald, 2004).
Coordination Polymers
The assembly of heterometallic coordination polymers from trigonal trinuclear blocks showcases the utility of pivalamide derivatives in constructing materials with novel properties. These materials may have applications in catalysis, magnetic materials, and gas storage, reflecting the broader relevance of such compounds in materials science (Sotnik et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-bromo-5-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3/c1-13(2,3)12(17)16-9-6-8(7-15-10(9)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUBDBYWXYWDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(OC)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide |
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